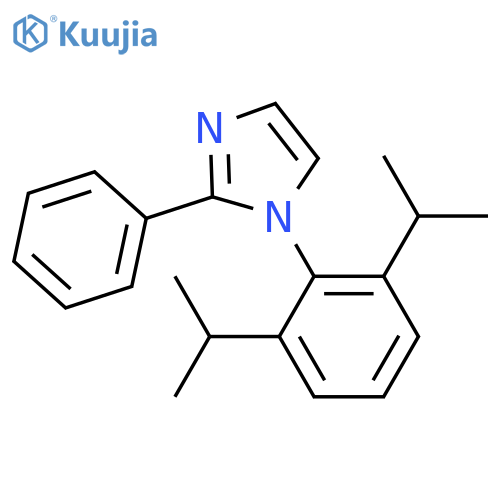

- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

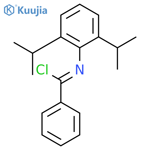

Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

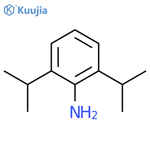

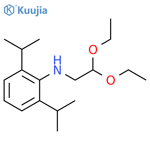

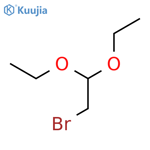

914306-50-6 structure

Nom du produit:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Numéro CAS:914306-50-6

Le MF:C21H24N2

Mégawatts:304.428665161133

MDL:MFCD27923076

CID:1016424

PubChem ID:58037491

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

- 1-(2,6-diisopropylphenyl)-2-phenylimidazole

- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole

- AK142553

- AX8282372

- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)

- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole

- CS-0154310

- DS-6458

- 914306-50-6

- MFCD27923076

- AKOS022175028

- C77122

- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- SCHEMBL2040213

- C21H24N2

- DA-31523

- DTXSID50728686

-

- MDL: MFCD27923076

- Piscine à noyau: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3

- La clé Inchi: DGCQHTACQZUATF-UHFFFAOYSA-N

- Sourire: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1

Propriétés calculées

- Qualité précise: 304.19400

- Masse isotopique unique: 304.193948774g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 4

- Complexité: 343

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 5.6

- Surface topologique des pôles: 17.8

Propriétés expérimentales

- Point d'ébullition: 454.5°C at 760 mmHg

- Le PSA: 17.82000

- Le LogP: 5.78610

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Sealed in dry,Room Temperature

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Données douanières

- Code HS:2933290090

- Données douanières:

Code douanier chinois:

29332909090Résumé:

29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 200mg |

1049.0CNY | 2021-07-12 | |

| Chemenu | CM187325-5g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 5g |

$1346 | 2021-08-05 | |

| Ambeed | A193706-250mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 250mg |

$56.0 | 2024-08-02 | |

| Chemenu | CM187325-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 1g |

$106 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 100mg |

766CNY | 2021-05-08 | |

| abcr | AB528119-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |

914306-50-6 | 1g |

€281.50 | 2025-02-20 | ||

| A2B Chem LLC | AI61203-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 1g |

$108.00 | 2024-07-18 | |

| 1PlusChem | 1P00IH4J-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 100mg |

$27.00 | 2024-04-20 | |

| 1PlusChem | 1P00IH4J-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 1g |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | AI61203-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 100mg |

$25.00 | 2024-07-18 |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Référence

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Méthode de production 3

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Référence

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Référence

- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

Méthode de production 5

Conditions de réaction

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Référence

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Méthode de production 6

Conditions de réaction

1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Référence

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Référence

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Méthode de production 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Référence

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Méthode de production 9

Conditions de réaction

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Référence

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Méthode de production 10

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Référence

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Méthode de production 11

Conditions de réaction

1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Référence

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Méthode de production 12

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Référence

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Méthode de production 13

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Référence

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Méthode de production 14

Conditions de réaction

Référence

- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole Ligands, Organometallics, 2014, 33(13), 3464-3473

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials

- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-

- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-

- Benzoic acid

- Borate(1-),tetrafluoro-

- 2,6-bis(propan-2-yl)aniline

- 2-Bromo-1,1-diethoxyethane

- Iodobenzene

- 2,2-diethoxyethan-1-amine

- 1-(2,6-Diisopropylphenyl)imidazole

- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride

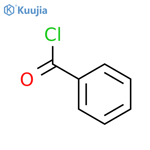

- Benzoyl chloride

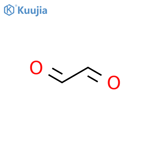

- Glyoxal

- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide

- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Littérature connexe

-

Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246

-

Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034

-

Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887

914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole) Produits connexes

- 1228897-95-7(2-Amino-3-methylpyridine-4-acetonitrile)

- 1633-43-8(4-Ethoxypyridin-3-amine)

- 1261768-56-2(2-(Bromomethyl)naphthalene-5-carboxaldehyde)

- 37091-73-9(2-Chloro-1,3-dimethylimidazolinium Chloride (90%))

- 34356-75-7(3-(1-hydroxy-2-methylpropan-2-yl)phenol)

- 1021130-34-6(2-Methoxy-6-((((tetrahydrofuran-2-yl)methyl)amino)methyl)phenol)

- 607740-02-3(2-(1H-benzo[d]imidazol-4-yl)cyclohexa-2,4-dienylboronic acid)

- 1448664-46-7(Enfortumab)

- 68891-79-2(Polybutadiene, dicarboxy terminated)

- 83208-07-5(2-(5-fluoro-2-methylphenyl)propan-2-ol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Pureté:99%

Quantité:1g

Prix ($):167.0